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Compound of Interest

Compound Name: 2-Isopropoxynitrobenzene

CAS No.: 38753-50-3

Cat. No.: B1205401 Get Quote

ATTENTION: A discrepancy was detected in the provided request parameters.

Target Compound Name: 2-Isopropoxynitrobenzene (also known as 1-isopropoxy-2-

nitrobenzene).[1][2]

Provided CAS Number (6959-48-4): This CAS registry number corresponds to 3-

(Chloromethyl)pyridine hydrochloride (3-Picolyl chloride HCl).[1][2][3][4][5][6]

Corrective Action: This guide strictly profiles 2-Isopropoxynitrobenzene (

). Researchers attempting to source this material should verify the CAS number (typically 7252-
51-9 for the ortho isomer) to avoid acquiring the pyridine salt.[1][2]

Executive Summary & Structural Context
2-Isopropoxynitrobenzene is a critical intermediate in the synthesis of bioactive ether

derivatives and aniline precursors (e.g., via reduction to 2-isopropoxyaniline).[1][2] Its

spectroscopic signature is defined by the steric and electronic interplay between the electron-

withdrawing nitro group (

) and the electron-donating isopropoxy group (

) in the ortho position.[1][2]
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Molecular Weight: 181.19 g/mol [7][8]

Appearance: Yellowish oil or low-melting solid.[2]

Key Structural Feature: The bulky isopropyl group forces the nitro group slightly out of

planarity, affecting the chemical shifts of the adjacent aromatic protons (

).[2]

Synthetic Pathway & Impurity Logic
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying solvent residuals or unreacted precursors.[2]

Figure 1: Synthesis Pathway and Potential Impurities
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Spectroscopic Data Profiling
A. Nuclear Magnetic Resonance ( NMR)
The proton NMR spectrum is characterized by a distinct aliphatic region (isopropyl pattern) and

a complex aromatic region due to the ABCD spin system created by ortho substitution.

Solvent:

(Chloroform-d) Frequency: 400 MHz (Recommended)[1]
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Position
Proton
Type

Shift (

, ppm)

Multiplicit
y

Integratio
n

Coupling
(

, Hz)

Assignme
nt Logic

Aromatic Ar-H (3) 7.78 - 7.82
Doublet of

doublets
1H ,

Deshielded

by ortho-

(anisotropi

c effect).[1]

[2]

Aromatic Ar-H (5) 7.45 - 7.50
Triplet of

doublets
1H -

Para to

alkoxy;

meta to

nitro.[1][2]

Aromatic Ar-H (4) 6.95 - 7.05
Triplet of

doublets
1H -

Meta to

alkoxy;

para to

nitro.[1][2]

Aromatic Ar-H (6) 7.00 - 7.08 Doublet 1H

Shielded

by ortho-

alkoxy

group

(electron

donation).

[1][2]

Aliphatic 4.60 - 4.68 Septet 1H

Methine

proton

deshielded

by oxygen.

[1][2]

Aliphatic 1.35 - 1.40 Doublet 6H

Methyl

protons of

the

isopropyl

group.[1][2]
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Analyst Note: The septet at ~4.65 ppm is the definitive diagnostic peak for the successful

installation of the isopropyl group.[2] If this peak appears as a triplet, you likely have the n-

propyl isomer (a common reagent error).[1][2]

B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional group transformation (loss of O-H, retention of

, appearance of ether C-O).[2]

Functional Group
Wavenumber (

)
Intensity Mode

Nitro (

)
1520 - 1530 Strong Asymmetric Stretch

Nitro (

)
1345 - 1355 Strong Symmetric Stretch

Ether (Ar-O-C) 1240 - 1260 Strong
C-O Stretch

(Asymmetric)

Aromatic C=C 1600 - 1610 Medium Ring Breathing

Aliphatic C-H 2970 - 2980 Medium Methyl C-H Stretch

Absence Alert > 3200 -

Must be absent

(indicates unreacted

2-Nitrophenol).[1][2]

C. Mass Spectrometry (MS)
The fragmentation pattern follows a McLafferty-like rearrangement typical of alkyl aryl ethers.[1]

[2]
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Ionization Mode: Electron Impact (EI, 70 eV)[1]

Molecular Ion (

): m/z 181[1]

Figure 2: Mass Spectrometry Fragmentation Logic
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Experimental Protocol: Sample Preparation
To ensure spectral integrity, follow this self-validating protocol:

Solvent Blanking: Run a blank scan of your deuterated solvent (

) first. Ensure no water peak exists at 1.56 ppm, which can overlap with the isopropyl methyl
doublet.[2]
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Concentration:

NMR: Dissolve 10-15 mg of sample in 0.6 mL

. Filter through a glass wool plug to remove inorganic salts (

/

) from the synthesis.

GC-MS: Dilute to 100 ppm in Dichloromethane (DCM). High concentrations will saturate

the detector due to the high ionization efficiency of the aromatic ring.[2]

Validation Check: Compare the integration ratio of the aromatic region (4H) to the septet

(1H). A ratio deviation >5% indicates the presence of unreacted nitrophenol or solvent

occlusion.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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